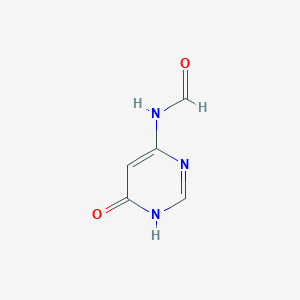
N-(6-Oxo-1,6-dihydropyrimidin-4-yl)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-Oxo-1,6-dihydropyrimidin-4-yl)formamide is a chemical compound that belongs to the class of pyrimidinones It is characterized by the presence of a formamide group attached to a pyrimidinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Oxo-1,6-dihydropyrimidin-4-yl)formamide typically involves the reaction of 6-amino-2-methoxypyrimidin-4(3H)-one with formic acetic anhydride. This reaction proceeds under controlled conditions to yield the desired compound with a high degree of selectivity . The reaction conditions often include maintaining a specific temperature and pH to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-(6-Oxo-1,6-dihydropyrimidin-4-yl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The formamide group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-(6-Oxo-1,6-dihydropyrimidin-4-yl)carboxylic acid, while reduction may produce N-(6-Hydroxy-1,6-dihydropyrimidin-4-yl)formamide.
Wissenschaftliche Forschungsanwendungen
N-(6-Oxo-1,6-dihydropyrimidin-4-yl)formamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-(6-Oxo-1,6-dihydropyrimidin-4-yl)formamide involves its interaction with specific molecular targets. For instance, it can inhibit the enzyme N(5),N(10)-methylenetetrahydrofolate dehydrogenase/cyclohydrolase (FolD), which is essential for the growth of certain parasites . By binding to the active site of the enzyme, the compound disrupts its normal function, leading to the inhibition of parasite growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)formamide
- N-(2-Methoxy-6-oxo-1,6-dihydropyrimidin-4-yl)formamide
Uniqueness
N-(6-Oxo-1,6-dihydropyrimidin-4-yl)formamide is unique due to its specific structural features and the presence of the formamide group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits a unique profile of reactivity and biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C5H5N3O2 |
|---|---|
Molekulargewicht |
139.11 g/mol |
IUPAC-Name |
N-(6-oxo-1H-pyrimidin-4-yl)formamide |
InChI |
InChI=1S/C5H5N3O2/c9-3-8-4-1-5(10)7-2-6-4/h1-3H,(H2,6,7,8,9,10) |
InChI-Schlüssel |
NNYAAVRMFRXXHA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=CNC1=O)NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(Aziridin-1-yl)-2-{[(2-chlorophenyl)methyl]sulfanyl}pyrimidin-5-yl]methanol](/img/structure/B13098042.png)
![[1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 1,5-dihydro-7-methyl-2-(methylthio)-5-oxo-](/img/structure/B13098061.png)
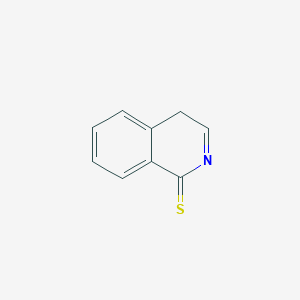
![5,6,7,8-Tetrahydropyrido[3,4-D]pyridazin-4(3H)-one](/img/structure/B13098071.png)
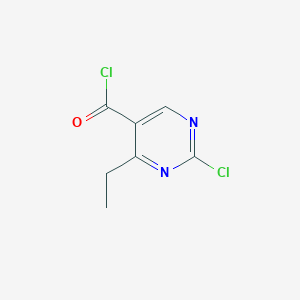
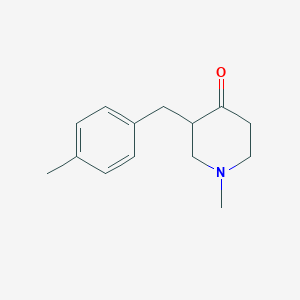
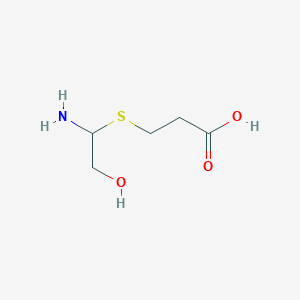
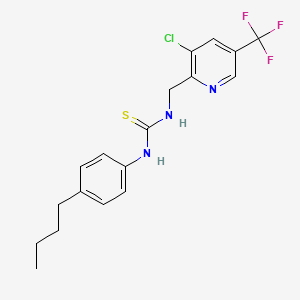
![2,3,5,8-Tetrahydroimidazo[1,2-a]pyrimidine](/img/structure/B13098090.png)
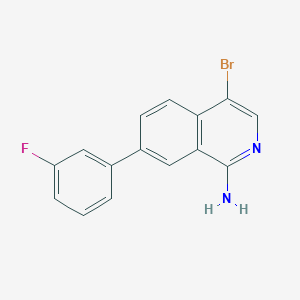
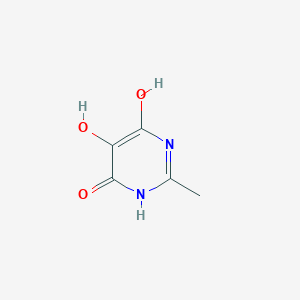
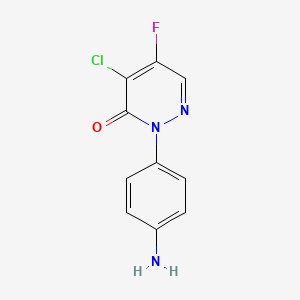
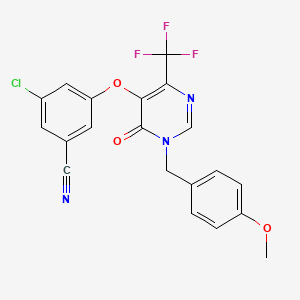
![3-(Benzo[d]thiazol-2-yl)-1,2,4-oxadiazole](/img/structure/B13098148.png)
